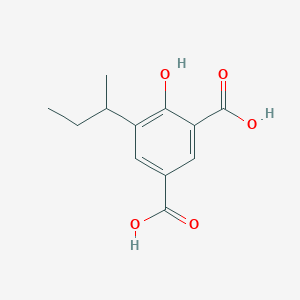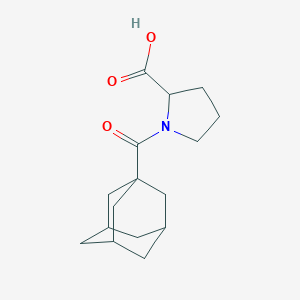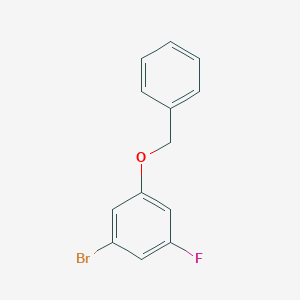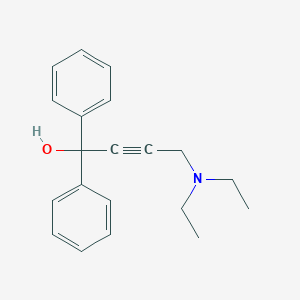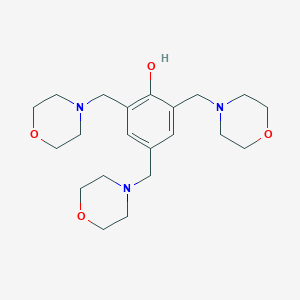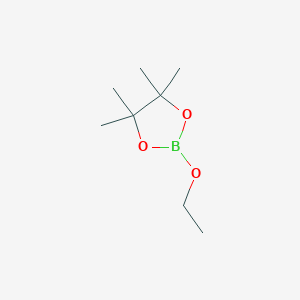
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its role as a boronic ester, which makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its colorless to almost colorless clear liquid appearance and is highly flammable .
Mechanism of Action
Target of Action
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Ethoxyboronic Acid Pinacol Ester , is a boronic acid derivative. Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with biological molecules containing hydroxyl or carboxyl groups .
Mode of Action
Similar boronic acid derivatives are known to participate in borylation reactions . In these reactions, the boronic acid derivative forms a covalent bond with its target, which can lead to changes in the target’s function.
Biochemical Pathways
Boronic acid derivatives are often used in the synthesis of various organic compounds . They can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Result of Action
The compound’s ability to participate in borylation reactions suggests that it could potentially modify the function of its targets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and efficacy could be affected by humidity. Additionally, it should be stored under inert gas , indicating that exposure to oxygen or other reactive gases could potentially alter its properties or effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis, particularly in Suzuki coupling reactions . These reactions involve the interaction of the boronic acid or its derivative with a variety of enzymes and proteins, although the specific interactions of 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have not been detailed.
Molecular Mechanism
It is known that boronic acids and their derivatives can form reversible covalent complexes with proteins and other biomolecules, which can lead to changes in their activity
Temporal Effects in Laboratory Settings
It is known to be moisture sensitive , suggesting that it may degrade in the presence of water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with boron trichloride, followed by the addition of ethanol. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is moisture-sensitive .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often exceeding 97% .
Chemical Reactions Analysis
Types of Reactions:
Borylation: The compound undergoes borylation reactions, where it acts as a boron source to form boronate esters.
Hydroboration: It participates in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.
Coupling Reactions: It is used in coupling reactions with aryl halides in the presence of palladium or copper catalysts to form aryl boronates.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in coupling reactions.
Transition Metal Catalysts: Employed in hydroboration reactions.
Inert Atmosphere: Necessary to prevent moisture interference.
Major Products:
Boronate Esters: Formed through borylation.
Aryl Boronates: Result from coupling reactions with aryl halides.
Scientific Research Applications
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: Utilized in the creation of novel materials with unique properties.
Catalysis: Acts as a ligand in catalytic processes, enhancing reaction efficiency.
Comparison with Similar Compounds
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Vinylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Comparison: 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ethoxy group, which influences its reactivity and solubility. Compared to 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the ethoxy derivative may exhibit different reactivity patterns in certain reactions. Vinylboronic acid pinacol ester and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have distinct functional groups that confer unique properties and applications .
Properties
IUPAC Name |
2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO3/c1-6-10-9-11-7(2,3)8(4,5)12-9/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCHCIVACATJJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508219 | |
| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-93-8 | |
| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction described in the research paper involving 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A1: The research paper "" focuses on the reaction of this compound with various alkanolamines. The researchers investigated how different alkanolamines, with varying substituents on the nitrogen atom and different chain lengths, react with this compound. []
Q2: How did the researchers characterize the products formed in these reactions?
A2: The products resulting from the reaction between this compound and alkanolamines were characterized using various techniques. These include elemental analysis to determine the elemental composition, infrared (IR) spectroscopy to identify functional groups, 1H Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the proton environments within the molecules, refractive index measurements, and molecular weight determination. [] This multi-faceted approach provided a comprehensive understanding of the chemical structures of the newly formed compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


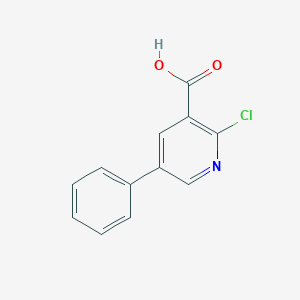
![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
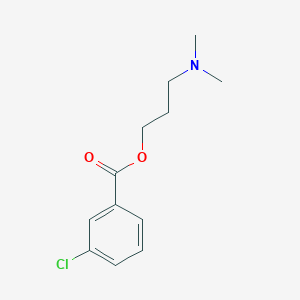
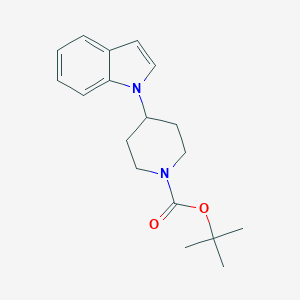
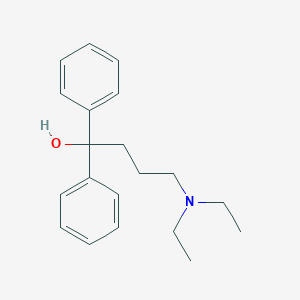
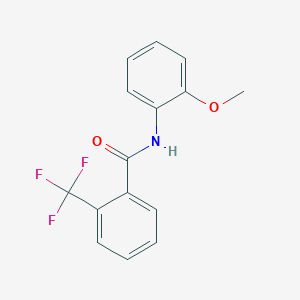
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
